molecular formula C19H21N5O2S B5993858 N-ethyl-5-[1-(imidazo[1,2-a]pyrimidine-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide

N-ethyl-5-[1-(imidazo[1,2-a]pyrimidine-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide

Cat. No.: B5993858
M. Wt: 383.5 g/mol
InChI Key: LGNSEOGSWPUOEF-UHFFFAOYSA-N
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Description

N-ethyl-5-[1-(imidazo[1,2-a]pyrimidine-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

N-ethyl-5-[1-(imidazo[1,2-a]pyrimidine-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-3-22(2)18(26)16-8-7-15(27-16)14-6-4-11-24(14)17(25)13-12-23-10-5-9-20-19(23)21-13/h5,7-10,12,14H,3-4,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNSEOGSWPUOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC=C(S1)C2CCCN2C(=O)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations . Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening and process optimization ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-[1-(imidazo[1,2-a]pyrimidine-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-ethyl-5-[1-(imidazo[1,2-a]pyrimidine-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-5-[1-(imidazo[1,2-a]pyrimidine-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine derivatives: These compounds share the imidazo[1,2-a]pyrimidine core and exhibit similar chemical and biological properties.

    Pyrrolidine-containing compounds: Compounds with pyrrolidine rings that have comparable structural features and reactivity.

    Thiophene-2-carboxamide derivatives: Molecules with the thiophene-2-carboxamide moiety that show similar chemical behavior.

Uniqueness

N-ethyl-5-[1-(imidazo[1,2-a]pyrimidine-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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